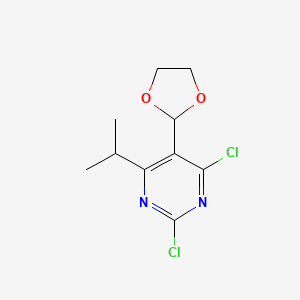
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and an isopropyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine atoms and the dioxolane ring contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)benzene
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)pyridine
Uniqueness
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is unique due to the combination of its structural features, including the pyrimidine ring, dioxolane ring, and isopropyl group
Eigenschaften
Molekularformel |
C10H12Cl2N2O2 |
|---|---|
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)7-6(9-15-3-4-16-9)8(11)14-10(12)13-7/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
NSWLUTWQQMHXPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=NC(=N1)Cl)Cl)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




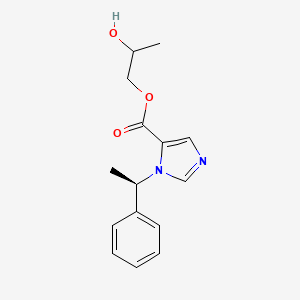
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
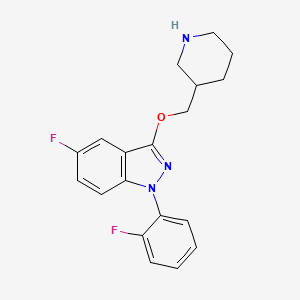
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
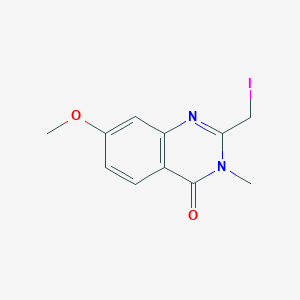
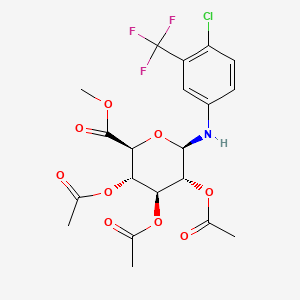
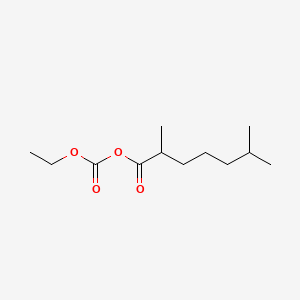
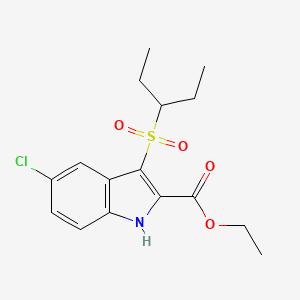
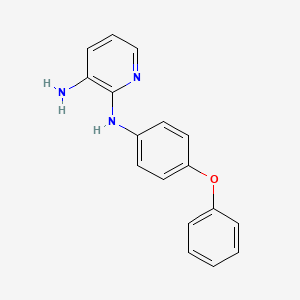

![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
